((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid

Catalog No.
S631569
CAS No.
35963-20-3
M.F
C10H16O4S
M. Wt
232.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-...

CAS Number

35963-20-3

Product Name

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid

IUPAC Name

[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

Molecular Formula

C10H16O4S

Molecular Weight

232.3 g/mol

InChI

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7-,10-/m0/s1

InChI Key

MIOPJNTWMNEORI-XVKPBYJWSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Synonyms

(1R,4S)-7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonic Acid; (-)-Camphor-10-sulfonic Acid; (R)-Camphor-10-sulfonic Acid; L(-)-Camphor-10-sulfonic Acid; l-10-Camphorsulfonic Acid;

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Isomeric SMILES

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C

Organic Synthesis:

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid, also known as (R)-camphorsulfonic acid, is a valuable chiral Brønsted acid catalyst used in various organic synthesis reactions. Its unique combination of acidity and chirality allows it to selectively promote reactions and generate enantiomerically enriched products.

Studies have demonstrated its effectiveness in:

  • Asymmetric aldol reactions: (R)-camphorsulfonic acid efficiently catalyzes the aldol condensation between aldehydes and ketones, leading to the formation of β-hydroxy carbonyl compounds with high enantioselectivity [PubChem, "(R)-camphorsulfonic acid", ].
  • Diels-Alder reactions: This acid catalyst can promote Diels-Alder cycloadditions between dienes and dienophiles with good yield and enantioselectivity [ScienceDirect, "Asymmetric Diels-Alder Reaction Catalyzed by (R)-Camphorsulfonic Acid", ].
  • Asymmetric epoxidation: (R)-camphorsulfonic acid has been employed as a catalyst for the enantioselective epoxidation of alkenes using various peroxidizing agents [Journal of the American Chemical Society, "Asymmetric Epoxidation of Allylic Alcohols Catalyzed by (R)-10-Camphorsulfonic Acid", ].

As a Chiral Resolving Agent:

(R)-camphorsulfonic acid can be utilized as a resolving agent to separate racemic mixtures of chiral compounds. This technique relies on the formation of diastereomeric salts with the different enantiomers of the racemic mixture. Due to their distinct physical properties (e.g., solubility), the diastereomers can be separated through techniques like crystallization or fractional recrystallization [Chirality, "Enantioselective Separation of Racemic α-Amino Acids by Diastereomeric Salt Formation with (R)-10-Camphorsulfonic Acid", ].

Other Applications:

Beyond organic synthesis and chiral resolution, (R)-camphorsulfonic acid finds applications in various other scientific research fields:

  • As a Brønsted acid catalyst in other reactions: This acid can be used as a catalyst in various other reactions, such as Friedel-Crafts acylation, alkylation, and esterification.
  • As a component in ionic liquids: (R)-campphorsulfonic acid can be incorporated into ionic liquids, which are molten salts with unique properties. These ionic liquids can be used as catalysts, solvents, or electrolytes in various applications.
  • As a chiral ligand in coordination chemistry: (R)-camphorsulfonic acid can act as a chiral ligand in coordination complexes, which are molecules containing a central metal atom surrounded by ligands. These complexes can be used as catalysts or for other applications.

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid is an organic acid derived from camphor, a natural product found in laurel trees []. The specific designation "(1R,4S)" refers to the stereochemistry of the molecule, indicating the spatial arrangement of its atoms. This particular configuration is crucial for its functional properties.

The significance of this compound lies in its potential applications as a chiral Brønsted acid catalyst. Chiral catalysts are essential tools in organic synthesis, as they can selectively promote reactions with specific starting materials.


Molecular Structure Analysis

The key feature of ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid is its bicyclic structure. This consists of two fused cyclohexane rings (six-membered carbon rings) with a ketone group (C=O) attached to one ring and a dimethyl group (two methyl groups, CH3) on the other. A sulfonic acid group (SO3H) is linked to the first carbon atom of the bicyclic system [].

XLogP3

0.5

UNII

Y6075I4FXE

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 61 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 60 of 61 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (11.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

35963-20-3

Wikipedia

(-)-camphorsulfonic acid

Dates

Modify: 2023-08-15

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